molecular formula C10H13NO B060444 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol CAS No. 160732-75-2

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol

Cat. No. B060444
M. Wt: 163.22 g/mol
InChI Key: MQCMZODBCHVEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol, also known as THB, is a chemical compound that has been extensively studied for its potential use in scientific research. THB is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol is not fully understood, but it is believed to act as a partial agonist at both dopamine and serotonin receptors. This activity may be responsible for the compound's effects on neurotransmitter regulation and its potential therapeutic applications.

Biochemical And Physiological Effects

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has also been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol, including its use as a therapeutic agent for neurological disorders, its potential role in the regulation of circadian rhythms, and its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol can be achieved through a variety of methods, including the condensation of 2-aminobenzophenone with cyclohexanone in the presence of an acid catalyst. Other methods include the reduction of 2,3,4,5-tetrahydro-1H-2-benzazepine-4,7-dione with sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been studied for its potential use in a variety of scientific research applications, including its role in the regulation of neurotransmitters and its potential use as a therapeutic agent for neurological disorders. 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been found to exhibit activity at both dopamine and serotonin receptors, making it a promising candidate for the treatment of disorders such as depression and anxiety.

properties

CAS RN

160732-75-2

Product Name

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-4-ol

InChI

InChI=1S/C10H13NO/c12-10-5-8-3-1-2-4-9(8)6-11-7-10/h1-4,10-12H,5-7H2

InChI Key

MQCMZODBCHVEDJ-UHFFFAOYSA-N

SMILES

C1C(CNCC2=CC=CC=C21)O

Canonical SMILES

C1C(CNCC2=CC=CC=C21)O

synonyms

1H-2-BENZAZEPIN-4-OL, 2,3,4,5-TETRAHYDRO-

Origin of Product

United States

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